3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE
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Overview
Description
3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a benzyl group
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to interact with a variety of biological targets .
Mode of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules . The benzenesulfonyl group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing pyrrolidine rings have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and benzenesulfonyl group may influence these properties .
Result of Action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE typically involves the reaction of benzenesulfonyl chloride with N-benzylpyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: N-benzylpyrrolidine-1-carboxamide.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in similar chemical reactions.
N-benzylpyrrolidine-1-carboxamide: The parent compound without the sulfonyl group.
Sulfonamides: A class of compounds with similar sulfonyl functional groups used in medicinal chemistry.
Uniqueness
3-(BENZENESULFONYL)-N-BENZYLPYRROLIDINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which provides distinct reactivity and potential biological activity compared to other sulfonyl compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYNLMHCMGFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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